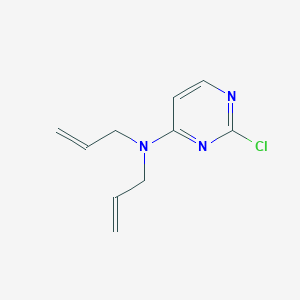

N,N-diallyl-2-chloropyrimidin-4-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N,N-diallyl-2-chloropyrimidin-4-amine is a useful research compound. Its molecular formula is C10H12ClN3 and its molecular weight is 209.67 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Quantitative Structure–Activity Relationship (QSAR) Studies

Recent QSAR studies have aimed at understanding the relationship between the chemical structure of N,N-diallyl-2-chloropyrimidin-4-amine and its biological activity. These studies provide insights into optimizing its efficacy as a drug candidate by modifying structural components to enhance desired pharmacological effects.

Case Studies

- Cancer Treatment : Research has indicated that derivatives of pyrimidine compounds, including this compound, can inhibit cyclin-dependent kinases (CDKs), making them potential candidates for cancer therapies .

- Neuroprotective Applications : Some studies have explored the neuroprotective properties of pyrimidine derivatives in models of neurodegenerative diseases, suggesting that this compound may have similar protective effects.

Agrochemistry

This compound also shows promise as a plant growth regulator. Its structural characteristics allow it to interact with plant growth pathways, potentially enhancing growth or providing resistance against pests and diseases.

Applications in Herbicides

The compound's ability to modulate plant growth makes it a candidate for developing selective herbicides aimed at controlling unwanted vegetation while preserving crop integrity .

Chemical Synthesis

As an intermediate in organic synthesis, this compound is valuable for producing other bioactive compounds. Its synthesis typically involves multi-step reactions starting from simpler pyrimidine derivatives, emphasizing its role in expanding the library of available chemical entities for research and development .

化学反応の分析

Nucleophilic Aromatic Substitution (S<sub>N</sub>Ar)

The chlorine atom at position 2 undergoes substitution under nucleophilic conditions. The electron-withdrawing pyrimidine ring activates the C2 position for attack by nucleophiles like amines, alkoxides, or thiols.

The diallylamino group at C4 donates electron density through resonance, partially deactivating the ring but still permitting S<sub>N</sub>Ar at C2 .

Transition Metal-Catalyzed Cross-Coupling

The C–Cl bond participates in palladium- or copper-mediated couplings to form C–C or C–N bonds.

| Reaction Type | Catalyst System | Coupling Partner | Product |

|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh<sub>3</sub>)<sub>4</sub>, K<sub>2</sub>CO<sub>3</sub> | Arylboronic acid | 2-Aryl-N,N-diallylpyrimidin-4-amine |

| Buchwald-Hartwig | Pd(OAc)<sub>2</sub>, Xantphos | Primary amine | 2-(Arylamino)-N,N-diallylpyrimidin-4-amine |

| Ullmann | CuI, 1,10-phenanthroline | Phenol | 2-Phenoxy-N,N-diallylpyrimidin-4-amine |

The diallyl groups do not significantly inhibit catalysis, but bulky ligands may improve selectivity .

Reductive Dechlorination

The chlorine atom can be replaced via hydrogenolysis or radical pathways:

-

Catalytic Hydrogenation :

Using H<sub>2</sub> (1 atm) and Pd/C in ethanol yields N,N-diallylpyrimidin-4-amine (Cl → H substitution) . -

Zinc/AcOH :

Reduces C2–Cl to C2–H while leaving the diallylamino group intact .

Diels-Alder Cycloaddition

The diallylamino group acts as a diene in [4+2] cycloadditions with electron-deficient dienophiles (e.g., maleic anhydride):

Product : Bicyclic adduct with a fused six-membered ring.

Conditions : Toluene, 110°C, 12 hr.

Yield : ~65% (estimated for analogous systems) .

Functionalization via the Diallyl Group

The allyl substituents undergo distinct transformations:

| Reaction | Reagent | Outcome |

|---|---|---|

| Hydroboration-Oxidation | BH<sub>3</sub>·THF, H<sub>2</sub>O<sub>2</sub>/NaOH | Converts allyl to -CH<sub>2</sub>CH(OH)CH<sub>3</sub> |

| Epoxidation | mCPBA | Forms epoxide bridges between allyl chains |

| Metathesis | Grubbs 2nd-gen catalyst | Cross-linking or cyclic oligomer formation |

Acid-Base Behavior

The diallylamino group (pK<sub>a</sub> ~5.1) can be protonated in acidic media, enhancing the ring’s electrophilicity for further functionalization .

This compound’s versatility stems from its dual reactivity: the C2–Cl bond enables precise functionalization, while the diallylamino group offers opportunities for cyclization and polymer chemistry. Applications span pharmaceuticals (as intermediates for kinase inhibitors) and materials science (cross-linked polymers) .

特性

分子式 |

C10H12ClN3 |

|---|---|

分子量 |

209.67 g/mol |

IUPAC名 |

2-chloro-N,N-bis(prop-2-enyl)pyrimidin-4-amine |

InChI |

InChI=1S/C10H12ClN3/c1-3-7-14(8-4-2)9-5-6-12-10(11)13-9/h3-6H,1-2,7-8H2 |

InChIキー |

YGEXYJFHBOWQRD-UHFFFAOYSA-N |

正規SMILES |

C=CCN(CC=C)C1=NC(=NC=C1)Cl |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。